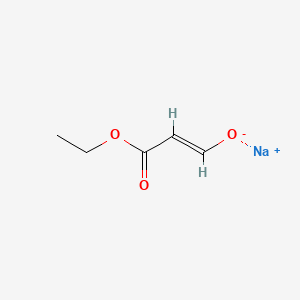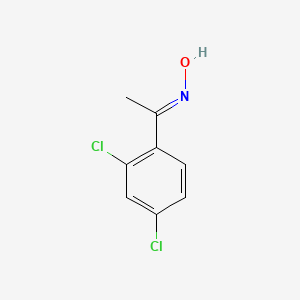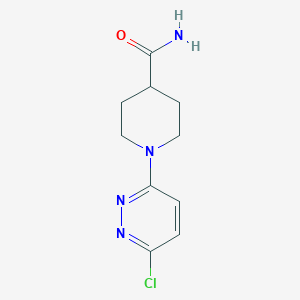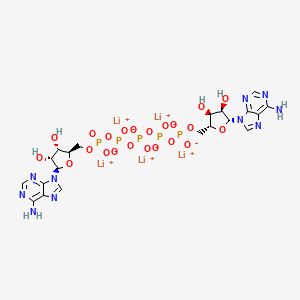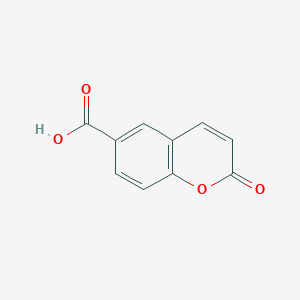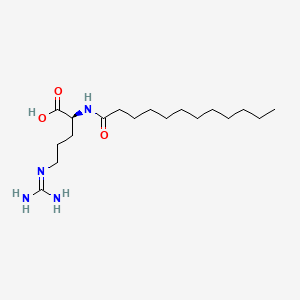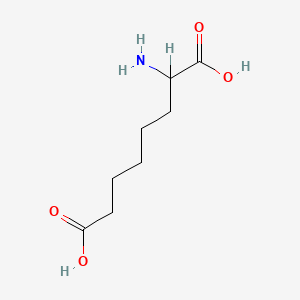
2-Aminooctanedioic acid
Vue d'ensemble
Description
2-Aminooctanedioic acid, also known as (S)-2-Aminooctanedioic acid , is a chemical compound with the linear formula C8H15NO4 . It has a molecular weight of 189.213 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The this compound molecule contains a total of 27 bonds. There are 12 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 1 primary amine (aliphatic), and 2 hydroxyl groups .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 385.5±37.0 °C at 760 mmHg . The compound is solid in state .
Applications De Recherche Scientifique
Biocatalysis and Enzymatic Synthesis
Research has shown that 2-aminooctanedioic acid can be involved in the stereoselective synthesis of amino acids using biocatalytic methods. Hernández et al. (2017) demonstrated the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach, involving a class II pyruvate aldolase from E. coli and a transaminase, indicating the potential of this compound in enzymatic synthesis processes (Hernández et al., 2017).
Industrial Production of Malic Acid
Dai et al. (2018) discussed the biological production of malic acid (2-hydroxybutanedioic acid), which is a precursor of many industrially important chemicals. This study highlights the relevance of similar dicarboxylic acids in industrial applications, suggesting potential uses for this compound in similar contexts (Dai et al., 2018).
Synthesis of Bioactive Compounds
Studies by Han et al. (2019) on the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a derivative of this compound, emphasize its role in drug design as a bioisostere of leucine moiety. This research underlines the significance of this compound derivatives in the synthesis of compounds with potential pharmaceutical applications (Han et al., 2019).
Enhancing Bioavailability of Pharmaceutical Compounds
Dash et al. (2019) explored improving the oral bioavailability of 2-(phosphonomethyl)-pentanedioic acid, a compound structurally similar to this compound, demonstrating its relevance in enhancing the effectiveness of certain drugs (Dash et al., 2019).
Safety and Hazards
2-Aminooctanedioic acid is harmful by inhalation, in contact with skin, and if swallowed . It’s important to handle this compound with appropriate safety measures, including wearing suitable personal protective equipment .
Relevant Papers
One relevant paper is "Apicidin F: Characterization and Genetic Manipulation of a New Secondary Metabolite Gene Cluster in the Rice Pathogen Fusarium fujikuroi" . This paper discusses the biochemical properties of this compound and its role in the production of the cyclic tetrapeptide apicidin F .
Mécanisme D'action
Mode of Action
The mode of action of 2-Aminooctanedioic acid is also not well-studied. As a non-proteinogenic amino acid, it may interact with its targets in a manner different from proteinogenic amino acids. Without specific studies on this compound, it is challenging to provide a detailed explanation of its interaction with its targets and the resulting changes .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on its specific chemical properties .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Aminooctanedioic acid are intriguing. It has been used to modify and improve the activity of antimicrobial peptides The compound interacts with various enzymes, proteins, and other biomolecules to exert its effects
Molecular Mechanism
It is known that it can be used to modify antimicrobial peptides, suggesting that it may interact with these peptides at the molecular level This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Propriétés
IUPAC Name |
2-aminooctanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPFYYTUIARDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275757 | |
| Record name | 2-aminooctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19641-59-9 | |
| Record name | 2-aminooctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



